8-Chloro-2,6-dimethylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
8-Chloro-2,6-dimethylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics and biological activities .
Preparation Methods
The synthesis of 8-Chloro-2,6-dimethylimidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyridine core, followed by chlorination and methylation steps . Industrial production methods often involve optimizing these steps to achieve higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
8-Chloro-2,6-dimethylimidazo[1,2-a]pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
8-Chloro-2,6-dimethylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Chloro-2,6-dimethylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In receptor binding studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
8-Chloro-2,6-dimethylimidazo[1,2-a]pyridin-3-amine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: This compound has similar structural features but different substituents, leading to variations in biological activity and chemical reactivity.
2,6-Dimethylimidazo[1,2-a]pyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H10ClN3 |
---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
8-chloro-2,6-dimethylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C9H10ClN3/c1-5-3-7(10)9-12-6(2)8(11)13(9)4-5/h3-4H,11H2,1-2H3 |
InChI Key |
ZWBSUOUYUDCBPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C(N=C2C(=C1)Cl)C)N |
Origin of Product |
United States |
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